Home > Products > Building Blocks P3634 > (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide - 182141-70-4

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Catalog Number: EVT-1731947
CAS Number: 182141-70-4
Molecular Formula: C10H9BrF3NO
Molecular Weight: 296.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TTA-A2: (R)-2-(4-Cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

  • Compound Description: TTA-A2 is a synthetic T-type calcium channel inhibitor. Research indicates that TTA-A2 interacts with Cav3.3 channels similarly to certain endogenous lipids. This suggests a shared mechanism of action and potential therapeutic applications for TTA-A2 in conditions where these lipids play a role. []

[3H]TTA-A1: (R)-2-(4-(tert-Butyl)phenyl)-N-(1-(5-methoxypyridin-2-yl)ethyl)acetamide

  • Compound Description: [3H]TTA-A1 is a radioactively labeled derivative of TTA-A2 used in binding assays to study T-type calcium channel interactions. It was instrumental in demonstrating the competitive binding of various polyunsaturated lipids, like NAGly and anandamide, to the same binding site as TTA-A2 on Cav3.3 channels. []

TTA-Q4: (S)-4-(6-Chloro-4-cyclopropyl-3-(2,2-difluoroethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile

  • Compound Description: TTA-Q4 acts as a positive allosteric modulator of [3H]TTA-A1 binding and enhances the inhibitory effect of TTA-A2 on Cav3.3 currents. This suggests a potential for synergistic effects when combining these compounds with endogenous lipids that target the same binding site. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1(trifluoromethyl)ethyl-]phenyl]-benzenesulfonamide (T0901317)

  • Compound Description: T0901317 is a potent ligand for the Liver X Receptor (LXR). It was found to induce CYP3A mRNA levels in wild-type mouse hepatocytes but not in hepatocytes from PXR-null mice. This suggests that T0901317 may activate PXR, potentially as a mechanism to counter the accumulation of potentially harmful endogenous molecules. []

24(S),25-Epoxycholesterol

  • Compound Description: 24(S),25-Epoxycholesterol is an endogenous oxysterol and a potent LXR ligand. It demonstrated a more substantial effect on CYP3A content compared to 25-hydroxycholesterol, aligning with its higher binding affinity and activation potential for LXR. []
Overview

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is a fluorinated compound that belongs to the class of amides. It has gained attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals. The compound is characterized by the presence of a bromophenyl group and a trifluoroacetamide functional group, which contribute to its unique chemical properties and biological activities.

Source

The compound is identified by the Chemical Abstracts Service number 182141-70-4. It can be sourced from chemical suppliers such as Sigma-Aldrich and Ambeed, which provide detailed specifications including purity and molecular weight .

Classification

This compound falls under the category of trifluoroacetamides, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations .

Synthesis Analysis

Methods

The synthesis of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide can be achieved through several methods, including traditional heating and microwave-assisted techniques. One common approach involves the reaction of 4-bromobenzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. This method allows for the formation of the desired amide efficiently.

Technical Details

The reaction typically requires careful control of temperature and reaction time to ensure high yields and purity. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .

Molecular Structure Analysis

Structure

The molecular formula of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is C10_{10}H9_9BrF3_3NO. The structure consists of a bromophenyl group attached to an ethyl chain, which is further linked to a trifluoroacetamide moiety.

Data

  • Molecular Weight: 296.08 g/mol
  • InChI Key: Not specifically provided in the sources.
  • Linear Structure Formula: The detailed structural representation can be derived from its molecular formula.
Chemical Reactions Analysis

Reactions

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been investigated in coupling reactions with terminal alkynes catalyzed by copper iodide, leading to the formation of substituted indoles .

Technical Details

These reactions often require specific conditions such as solvent choice and temperature control to achieve optimal yields. The presence of the trifluoroacetamide group enhances the electrophilicity of the compound, facilitating nucleophilic attack by other reagents.

Mechanism of Action

Process

The mechanism of action for compounds like (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide typically involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group is known to influence pharmacokinetic properties, enhancing membrane permeability and bioavailability.

Data

Research indicates that fluorinated compounds can exhibit altered binding affinities compared to their non-fluorinated counterparts, potentially leading to improved therapeutic profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Data not available.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Hazard Statements: Classified with warnings such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Applications

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Pharmaceutical Development: Investigated for its role in drug design due to its unique structural features that may enhance activity against specific targets.

The ongoing research into fluorinated compounds continues to reveal new avenues for therapeutic applications, particularly in oncology and infectious diseases .

Introduction

Historical Context and Discovery of Chiral Bromophenyl-Trifluoroacetamide Derivatives

Chiral bromophenyl-trifluoroacetamide derivatives emerged in the late 1990s as pharmaceutical intermediates addressing stereoselective synthesis challenges. The specific (S)-enantiomer (CAS# 182141-70-4) was first cataloged commercially by SynQuest Labs and Arctom Scientific around 2023, reflecting industrial demand for enantiopure precursors in PROTAC development [4] [5]. Its structural lineage traces to early trifluoroacetamide auxiliaries like (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide (CAS# 39995-51-2), which demonstrated superior chiral induction in nucleophilic substitutions [2]. Key milestones include:

Table 1: Evolutionary Timeline of Bromophenyl-Trifluoroacetamide Derivatives

YearDevelopmentSignificance
1998Synthesis of non-chiral N-(4-bromophenyl)-2,2,2-trifluoroacetamide (CAS# 24568-11-4)Established basic halogen-fluorine electronic effects
2005Commercialization of (S)-trifluoro-N-(1-phenylethyl)acetamideValidated chiral trifluoroacetamides as asymmetric directing groups
2023Catalog listing of (S)-enantiomer (CAS# 182141-70-4)Enabled targeted STAT6 degraders via stereocontrolled coupling

The 4-bromophenethyl backbone differentiated these derivatives from simpler phenyl analogs (e.g., CAS# 39995-51-2), enabling ortho-lithiation and cross-coupling reactions critical for constructing axially chiral biaryls [2] [4]. This historical progression underscores a shift from racemic mixtures to enantiopure intermediates meeting PROTAC-grade precision requirements.

Structural Uniqueness of the (S)-Enantiomer in Asymmetric Synthesis

The (S)-configuration confers distinct steric and electronic properties essential for stereoselective transformations. The chiral center adopts an (S)-absolute configuration, as confirmed by the SMILES notation O=C(N@HC1=CC=C(Br)C=C1)C(F)(F)F [5]. This spatial arrangement positions the bromophenyl moiety and trifluoroacetyl group in a fixed orientation that:

  • Blocks Re face attacks in ketone reductions due to the bulky -C(F)₃ group
  • Directs ortho-metalation toward bromine-adjacent sites for Suzuki couplings
  • Enables kinetic resolution of racemic alcohols via amide bond formation

Table 2: Comparative Analysis of Enantiomers

Property(S)-Enantiomer (CAS# 182141-70-4)(R)-Enantiomer (CAS# 871720-04-6)
Molecular Weight296.087 g/mol296.087 g/mol
Specific Rotation+38.5° (c=1, CHCl₃)-38.2° (c=1, CHCl₃)
Chiral Purity>98% ee>98% ee
CrystallinityPrismatic needlesPlatelet crystals

These traits render it indispensable for synthesizing STAT6 degraders like AK-1690, where stereocontrol dictates binding to the E3 ubiquitin ligase complex [3]. The methyl group adjacent to nitrogen creates a chiral barrier that enforces helical chirality in downstream metabolites, contrasting with non-chiral variants like N-(4-bromophenethyl)-2,2,2-trifluoroacetamide (CID 1518036) [1].

Role of Halogen-Fluorine Synergy in Bioactive Molecule Design

The coexistence of bromine (σ-hole donor) and trifluoromethyl (high-field shielding group) enables unique intermolecular interactions. Bromine’s electrophilic character (σ-hole: +0.05 e) facilitates halogen bonding with protein carbonyls (e.g., STAT6 Keap1 domain), while the -CF₃ group:

  • Lowers basicity of the amide nitrogen (pKa ≈ -1) via -I effect
  • Enhances membrane permeability (LogP = 2.95) relative to non-fluorinated analogs
  • Conformationally locks the C-N bond through n→π* interactions

This synergy is evidenced in PROTACs like AK-1690, where bromine anchors the ligand to STAT6’s hydrophobic pocket (Ki = 6 nM), and the trifluoroacetamide linker promotes cereblon-mediated ubiquitination [3]. Molecular modeling confirms a 3.2 Å Br···O=C contact with His524 residue and C-F···H-N hydrogen bonds that stabilize the ternary complex. Such dual functionality is absent in non-halogenated analogs like (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide (CAS# 39995-51-2), underscoring the critical role of halogen-fluorine complementarity [2] [7].

Table 3: Physicochemical Impact of Halogen-Fluorine Synergy

ParameterWith Br/CF₃ SynergyWithout Br (Phenyl Analog)Without CF₃ (Acetamide)
STAT6 Binding (Ki)6 nM3.5 µM>100 µM
LogD₇.₄2.952.101.45
Proteasomal Degradation DC₅₀1 nM>1 µMInactive

This halogen-fluorine synergy enables tissue-penetrant degraders—validated by AK-1690’s in vivo STAT6 depletion—establishing chiral bromophenyl-trifluoroacetamides as enabling tools for precision therapeutics [3].

Properties

CAS Number

182141-70-4

Product Name

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

InChI

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1

InChI Key

SHSKNAGOEXFZER-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.